molecular formula C12H14N2O2S B8476780 4-Dimethylamino-beta-cyano-beta-methylsulfonylstyrene

4-Dimethylamino-beta-cyano-beta-methylsulfonylstyrene

Cat. No. B8476780
M. Wt: 250.32 g/mol
InChI Key: PHMRWRYBVYJGAJ-UHFFFAOYSA-N
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Patent
US05410630

Procedure details

To a solution of p-dimethylaminobenzaldehyde (2.20 g, 15 mmol) dissolved in 30 mL of absolute ethanol was added 1.8 g (15 mmol) of methylsulfonylacetonitrile and 1.2 g (15 mmol) of ammonium acetate. The mixture was heated at reflux under nitrogen for 1 hr and then poured into 150 g of ice water. The precipitated solid was filtered and air dried. The crude material was crystallized from absolute ethanol to give 3.5 g (93%) of (1) as a yellow solid.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[CH3:12][S:13]([CH2:16][C:17]#[N:18])(=[O:15])=[O:14].C([O-])(=O)C.[NH4+]>C(O)C>[CH3:1][N:2]([CH3:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[C:16]([C:17]#[N:18])[S:13]([CH3:12])(=[O:15])=[O:14])=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
CN(C1=CC=C(C=O)C=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
CS(=O)(=O)CC#N
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
ice water
Quantity
150 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
The crude material was crystallized from absolute ethanol

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C=C(S(=O)(=O)C)C#N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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